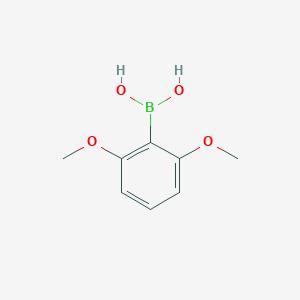
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)- is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals.
作用機序
The mechanism of action of 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)- is not fully understood. However, it has been reported to inhibit the activity of various kinases, including protein kinase C, cyclin-dependent kinase 2, and mitogen-activated protein kinase. It has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)- have been extensively studied. It has been reported to have antiproliferative effects on cancer cells, anti-inflammatory effects, and antifungal activity. It has also been reported to induce apoptosis in cancer cells. In addition, it has been reported to have a low toxicity profile, making it a promising candidate for further development.
実験室実験の利点と制限
The advantages of using 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)- in lab experiments include its high yield synthesis method, low toxicity profile, and potential applications in various fields of scientific research. However, its limitations include the lack of understanding of its mechanism of action and the need for further studies to fully understand its potential applications.
将来の方向性
There are several future directions for the study of 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)-. Firstly, further studies are needed to fully understand its mechanism of action. Secondly, its potential applications in drug delivery systems need to be further explored. Thirdly, its potential applications in the treatment of various diseases, including cancer, inflammation, and fungal infections, need to be further studied. Fourthly, its potential applications in the development of new kinase inhibitors need to be further explored. Lastly, its potential applications in the field of biochemistry need to be further studied.
Conclusion:
In conclusion, 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)- is a chemical compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals, have been extensively studied. Further studies are needed to fully understand its mechanism of action and its potential applications in various fields of scientific research.
合成法
The synthesis of 4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)- involves the reaction of 2-furylamine and 4-methoxybenzaldehyde in the presence of acetic acid and glacial acetic acid. The reaction mixture is then refluxed for several hours to obtain the desired product. This method has been reported to have a high yield and is relatively simple to perform.
科学的研究の応用
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)- has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential anticancer, antifungal, and anti-inflammatory properties. In biochemistry, it has been studied for its potential use as a kinase inhibitor. In pharmaceuticals, it has been studied for its potential use as a drug delivery system.
特性
CAS番号 |
35868-41-8 |
|---|---|
製品名 |
4(3H)-Quinazolinone, 2-(2-furanyl)-3-(4-methoxyphenyl)- |
分子式 |
C19H14N2O3 |
分子量 |
318.3 g/mol |
IUPAC名 |
2-(furan-2-yl)-3-(4-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C19H14N2O3/c1-23-14-10-8-13(9-11-14)21-18(17-7-4-12-24-17)20-16-6-3-2-5-15(16)19(21)22/h2-12H,1H3 |
InChIキー |
IDFKAZZRWRKHIJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
正規SMILES |
COC1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



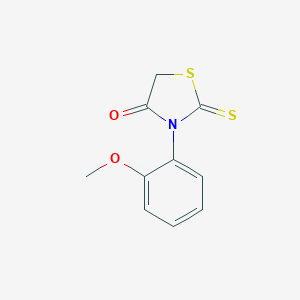
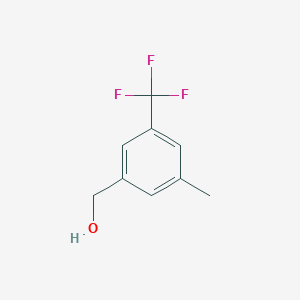
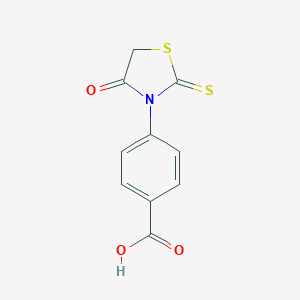

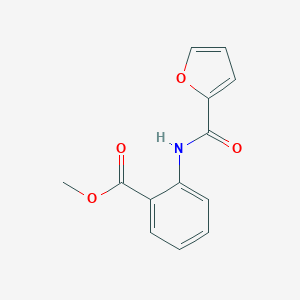

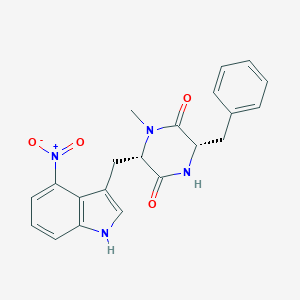
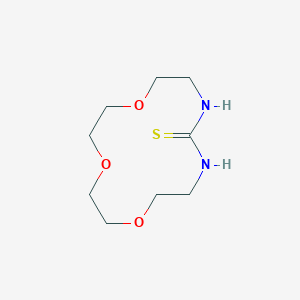
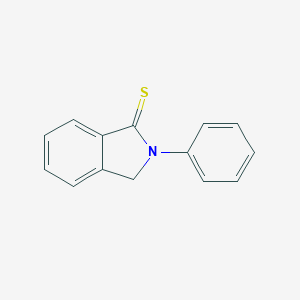
![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B188242.png)

